Maltitol

Vue d'ensemble

Description

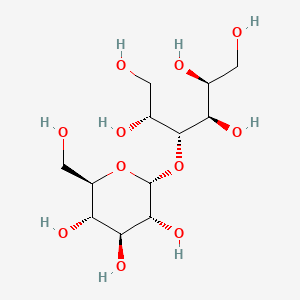

Le maltitol est un alcool de sucre (polyol) utilisé comme substitut du sucre et laxatif. Il a 75 à 90 % de la douceur du saccharose (sucre de table) et des propriétés presque identiques, à l’exception du brunissement . Le this compound est connu chimiquement sous le nom de 4-O-α-glucopyranosyl-D-sorbitol et est utilisé dans les produits commerciaux sous des noms commerciaux tels que Lesys, Maltisweet et SweetPearl . Il est couramment utilisé dans les produits sans sucre tels que les bonbons, les chewing-gums, les chocolats, les produits de boulangerie et les crèmes glacées .

Mécanisme D'action

Le maltitol exerce ses effets principalement par son absorption partielle et sa fermentation dans le système digestif humain . Pendant la digestion, le this compound est scindé en sorbitol et en glucose dans les intestins ; le glucose est absorbé, mais le sorbitol n’est absorbé que partiellement . Le this compound restant est fermenté par les bactéries dans le gros intestin, ce qui conduit à une augmentation plus lente de la glycémie et de l’insuline par rapport au saccharose .

Composés similaires :

Sorbitol : Un autre alcool de sucre avec des propriétés similaires mais une douceur inférieure.

Xylitol : Un alcool de sucre avec une douceur similaire mais des effets métaboliques différents.

Erythritol : Un alcool de sucre avec une douceur inférieure et moins d’effets secondaires gastro-intestinaux.

Unicité du this compound : Le this compound se distingue par sa grande douceur (75 à 90 % du saccharose) et sa capacité à être utilisé sans être mélangé à d’autres édulcorants . Il présente également un effet rafraîchissant négligeable par rapport aux autres alcools de sucre .

Applications De Recherche Scientifique

Maltitol has a wide range of applications in scientific research and industry:

Analyse Biochimique

Biochemical Properties

Maltitol plays a significant role in biochemical reactions, particularly in the context of its metabolism. It is hydrolyzed by the enzyme maltase-glucoamylase into glucose and sorbitol. The glucose is then utilized in glycolysis, while sorbitol is metabolized by sorbitol dehydrogenase into fructose . This compound interacts with various proteins and enzymes, including maltase-glucoamylase and sorbitol dehydrogenase, facilitating its breakdown and subsequent utilization in metabolic pathways.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect insulin secretion and glucose uptake in cells, thereby influencing cellular energy metabolism . Additionally, this compound can modulate the expression of genes involved in carbohydrate metabolism, further impacting cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with specific enzymes and proteins. It binds to maltase-glucoamylase, facilitating its hydrolysis into glucose and sorbitol. The glucose produced enters glycolysis, while sorbitol is converted into fructose by sorbitol dehydrogenase . These interactions highlight the role of this compound in modulating enzyme activity and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under physiological conditions, but prolonged exposure can lead to its gradual degradation . Long-term studies have shown that this compound can influence cellular metabolism and gene expression over extended periods, highlighting its potential impact on cellular functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound is generally well-tolerated and poses little risk to health . At higher doses, it can cause adverse effects such as diarrhea and gastrointestinal discomfort. Studies have also indicated potential complications in fetal development at high doses, emphasizing the importance of dosage regulation .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its breakdown into glucose and sorbitol. The glucose produced enters the glycolytic pathway, while sorbitol is metabolized into fructose by sorbitol dehydrogenase . These metabolic pathways highlight the role of this compound in carbohydrate metabolism and energy production.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is absorbed in the small intestine and transported to various tissues where it undergoes metabolism . The distribution of this compound within cells is influenced by its interactions with transporters and binding proteins, affecting its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it undergoes enzymatic hydrolysis and metabolism. This compound does not possess specific targeting signals or post-translational modifications that direct it to specific organelles . Its activity and function are largely dependent on its interactions with enzymes and proteins within the cytoplasm.

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le maltitol est produit par hydrogénation du maltose, obtenu à partir de l’amidon . Le processus implique l’hydrogénation catalytique du maltose en présence d’un catalyseur au nickel sous haute pression et à haute température .

Méthodes de production industrielle : En milieu industriel, le sirop de this compound est produit par hydrogénation du sirop de maïs, un mélange de glucides obtenu par hydrolyse de l’amidon . Ce produit contient entre 50 % et 80 % de this compound en poids, le reste étant principalement du sorbitol et une petite quantité d’autres substances liées au sucre .

Analyse Des Réactions Chimiques

Types de réactions : Le maltitol subit plusieurs types de réactions chimiques, notamment :

Hydrogénation : La principale réaction pour sa synthèse à partir du maltose.

Fermentation : Dans le système digestif humain, le this compound est partiellement fermenté par la flore intestinale.

Réactifs et conditions courants :

Hydrogénation : Nécessite un catalyseur au nickel et une haute pression et température.

Fermentation : Se produit naturellement dans l’intestin sans avoir besoin de réactifs externes.

Principaux produits formés :

Hydrogénation : Produit du this compound à partir du maltose.

Fermentation : Produit des gaz et des acides gras à chaîne courte dans l’intestin.

4. Applications de la recherche scientifique

Le this compound a un large éventail d’applications dans la recherche scientifique et l’industrie :

Comparaison Avec Des Composés Similaires

Sorbitol: Another sugar alcohol with similar properties but lower sweetness.

Xylitol: A sugar alcohol with similar sweetness but different metabolic effects.

Erythritol: A sugar alcohol with lower sweetness and fewer gastrointestinal side effects.

Uniqueness of Maltitol: this compound stands out due to its high sweetness (75–90% of sucrose) and its ability to be used without being mixed with other sweeteners . It also exhibits a negligible cooling effect compared to other sugar alcohols .

Activité Biologique

Maltitol is a sugar alcohol commonly used as a low-calorie sweetener in various food products. Its unique properties not only provide sweetness but also contribute to health benefits, particularly in dental health and metabolic responses. This article explores the biological activity of this compound, focusing on its antibacterial effects, metabolic pathways, and implications for human health.

This compound (CHO) is synthesized from maltose through hydrogenation. It has a molecular weight of approximately 379.08 daltons and offers about 90% of the sweetness of sucrose, making it an attractive substitute for sugar in food products .

Absorption and Excretion

This compound is partially absorbed in the gastrointestinal tract, with excess being fermented by gut microbiota. Studies indicate that while some this compound is absorbed, it is rapidly excreted unchanged in urine . The metabolic pathway primarily involves fermentation, which results in lower postprandial glycemic responses compared to glucose .

Antibacterial Activity

This compound exhibits significant antibacterial properties, particularly against Streptococcus mutans, a primary bacterium implicated in dental caries. Research has shown that this compound can inhibit the growth of this bacterium, with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values reported at 20 mg/mL and 40 mg/mL, respectively .

Case Study: Chewing Gum Intervention

A study involving 153 participants evaluated the impact of this compound-sweetened chewing gum on oral microbiota. Participants who chewed this compound gum exhibited a lower abundance of harmful bacterial species compared to those using regular gum or no gum at all. This suggests that this compound may play a role in reducing dental plaque formation and improving oral health .

Gastrointestinal Effects

While this compound is generally well-tolerated, it can cause mild gastrointestinal symptoms such as bloating and flatulence when consumed in large amounts. A study assessing the digestive tolerance of this compound found that participants reported increased gastrointestinal discomfort after consuming products containing this compound compared to those containing glucose . However, these effects were considered mild and manageable.

Comparative Analysis of this compound with Other Sweeteners

| Sweetener | Caloric Value (kcal/g) | Glycemic Index | Antibacterial Activity | Digestive Tolerance |

|---|---|---|---|---|

| This compound | 2.1 | 35 | Yes | Mild discomfort |

| Sorbitol | 2.6 | 9 | No | Moderate discomfort |

| Xylitol | 2.4 | 7 | Yes | Mild discomfort |

Propriétés

IUPAC Name |

(2S,3R,4R,5R)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h4-21H,1-3H2/t4-,5+,6+,7+,8+,9-,10+,11+,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHSOMBJVWLPSR-WUJBLJFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O11 | |

| Record name | MALTITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044444 | |

| Record name | 4-O-alpha-D-Glucopyranosyl-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder, Solid | |

| Record name | MALTITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Maltitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very soluble in water, slightly soluble in ethanol | |

| Record name | MALTITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Mechanism of Action |

... Reports from authoritative bodies and reviews indicates that the decrease in pH in plaque as a consequence of metabolic acid production by saccharolytic bacteria when exposed to fermentable carbohydrates (i.e. sugars and starches) may promote demineralization and prevent remineralization of the hydroxyapatite crystals. Tooth hydroxyapatite crystals are very resistant to dissolution at neutral pH, but their solubility drastically increases as pH drops. Typically, the critical pH for dental enamel is around 5.5. ... Demineralization of tooth tissues can also occur as a result of consumption of dietary acids in foods or beverages, and that frequent consumption can lead to dental erosion. Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose are slowly metabolized by bacteria in the mouth. The rate and amount of acid production from these food constituents is significantly less than that from sucrose. ... Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose do not promote dental caries because they do not lower plaque pH to the level associated with enamel demineralization. ... A cause and effect relationship has been established between the consumption of sugar-containing foods/drinks at an exposure frequency of four times daily or more and an increased tooth demineralization, and that the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose, instead of sugar in sugar-containing foods/drinks, may maintain tooth mineralization by decreasing tooth demineralization compared with sugar-containing foods, provided that such foods/drinks do not lead to dental erosion., The food constituents xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose resulted in reduced post-prandial blood glucose (or insulinemic) responses compared with sugars on a weight by weight basis owing to their reduced/delayed digestion/absorption and/or to a decrease in the amount of available carbohydrates, and that the consumption of foods/drinks in which xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose replaced sugars induced lower post-prandial glycemic and insulinemic responses than sugar-containing foods/drinks. ... A cause and effect relationship has been established between the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose instead of sugar and reduction in post-prandial blood glucose responses (without disproportionally increasing post-prandial insulinemic responses) as compared to sugar-containing foods/drinks. | |

| Record name | Maltitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7971 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder | |

CAS No. |

585-88-6 | |

| Record name | Maltitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=585-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maltitol [BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maltitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16867 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Glucitol, 4-O-.alpha.-D-glucopyranosyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-O-alpha-D-Glucopyranosyl-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-O-α-D-glucopyranosyl-D-glucitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALTITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D65DG142WK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Maltitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7971 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Maltitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

148 to 151 °C, 146-147 °C, 147 - 153 °C | |

| Record name | MALTITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Maltitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7971 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Maltitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.